5-ニトロバルビツール酸

概要

説明

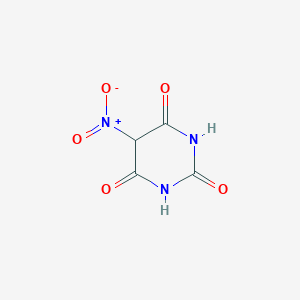

5-ニトロバルビツール酸は、分子式C₄H₃N₃O₅の有機化合物です。ピリミジン環の5位にニトロ基が存在することを特徴とする、バルビツール酸の誘導体です。 この化合物は結晶性の固体として知られており、水への溶解度は限られていますが、エタノールやエーテルなどの有機溶媒には溶解します .

2. 製法

合成経路と反応条件: 5-ニトロバルビツール酸は、バルビツール酸のニトロ化によって合成することができます。このプロセスでは、バルビツール酸を発煙硝酸に加え、温度を40°C以下に維持します。 その後、混合物を撹拌し、冷却し、ろ過してニトロバルビツール酸を得ます .

工業生産方法: 工業的な設定では、5-ニトロバルビツール酸の生産は同様の原理に従いますが、より大規模です。 このプロセスでは、バルビツール酸を硝酸に制御された量で添加し、その後、結晶化と精製工程を実施して、高収率と高純度を確保します .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

5-Nitrobarbituric acid is utilized as an important intermediate in the synthesis of various pharmaceuticals, particularly sedatives and anesthetics. Its structural properties allow it to participate in reactions that yield compounds with significant pharmacological activities.

Case Study:

A study demonstrated the synthesis of novel barbituric acid derivatives using NBA, which exhibited enhanced sedative effects compared to traditional barbiturates. The derivatives were evaluated for their efficacy and safety profiles, showing promise for future therapeutic applications .

Analytical Chemistry

Metal Ion Detection:

NBA serves as a reagent in analytical methods for detecting and quantifying metal ions. Its ability to form stable complexes with metal ions enhances the accuracy of chemical analyses.

Data Table: Metal Ion Detection Using NBA

| Metal Ion | Method Used | Detection Limit | Reference |

|---|---|---|---|

| Lead (Pb) | Colorimetric Assay | 0.1 µg/mL | |

| Copper (Cu) | Spectrophotometry | 0.05 µg/mL | |

| Cadmium (Cd) | Electrochemical Methods | 0.01 µg/mL |

Case Study:

Research involving the use of NBA in colorimetric assays showed its effectiveness in detecting trace amounts of lead in water samples, demonstrating its potential for environmental monitoring applications .

Biochemical Research

Enzyme Inhibition Studies:

NBA is employed to study enzyme inhibition and metabolic pathways, providing insights into drug interactions and biological processes.

Case Study:

A study investigated the interaction of NBA with specific enzymes involved in metabolic pathways. The findings indicated that NBA could inhibit certain enzyme activities, suggesting potential implications for drug design targeting metabolic disorders .

Material Science

Polymer Formulation:

In material science, NBA is used in formulating polymers and coatings that possess specific properties tailored for industrial applications.

Data Table: Properties of Polymers Formulated with NBA

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polyurethane | Thermal Stability | Coatings |

| Polyvinyl Chloride (PVC) | Chemical Resistance | Construction Materials |

| Epoxy Resins | Adhesive Strength | Aerospace |

Case Study:

Research on polymer composites incorporating NBA revealed improved thermal stability and chemical resistance, making them suitable for high-performance applications in various industries .

Environmental Monitoring

Pollutant Assessment:

NBA can be utilized in environmental studies to assess the presence of pollutants, aiding in pollution control strategies.

Case Study:

A study applied NBA in detecting heavy metals in soil samples from industrial sites. The results highlighted its effectiveness in identifying contamination levels and informing remediation efforts .

作用機序

5-ニトロバルビツール酸の作用機序には、酵素やタンパク質などの分子標的との相互作用が含まれます。活性部位に結合するか、酵素のコンフォメーションを変更することで、酵素活性を阻害することができます。 ニトロ基はこれらの相互作用において重要な役割を果たし、多くの場合、標的分子の機能に影響を与える酸化還元反応に関与しています .

類似の化合物:

バルビツール酸: ニトロ基のない親化合物。

5-ニトロオロチン酸: ピリミジン環上の官能基が異なるものの、5位にニトロ基を持つ類似の構造。

5-ニトロウラシル: 5位にニトロ基を持つ、別のピリミジン誘導体

独自性: 5-ニトロバルビツール酸は、その特定のニトロ置換によって、アナログ化合物と比較して独特の化学反応性と生物活性をもたらします。 この独自性により、さまざまな研究および産業用途において価値のあるものとなっています .

生化学分析

Biochemical Properties

As a derivative of barbituric acid, it may share some biochemical properties with barbiturates, which are known to interact with various enzymes and proteins, particularly those involved in the central nervous system . Specific interactions of 5-Nitrobarbituric acid with enzymes, proteins, or other biomolecules have not been reported in the literature.

Cellular Effects

It is known that barbiturates can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Whether 5-Nitrobarbituric acid has similar effects is not clear.

Molecular Mechanism

It is known that barbiturates exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 5-Nitrobarbituric acid can be synthesized through the nitration of barbituric acid. The process involves the addition of barbituric acid to fuming nitric acid while maintaining the temperature below 40°C. The mixture is then stirred, cooled, and filtered to obtain the nitrobarbituric acid .

Industrial Production Methods: In industrial settings, the production of 5-nitrobarbituric acid follows similar principles but on a larger scale. The process involves the controlled addition of barbituric acid to nitric acid, followed by crystallization and purification steps to ensure high yield and purity .

化学反応の分析

反応の種類: 5-ニトロバルビツール酸は、以下を含むさまざまな化学反応を起こします。

酸化: さまざまな誘導体に酸化することができます。

還元: 特定の条件下で、ニトロ基をアミノ基に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 5-ニトロバルビツール酸のさまざまな酸化誘導体。

還元: 5-アミノバルビツール酸。

置換: 置換されたバルビツール酸誘導体.

4. 科学研究における用途

5-ニトロバルビツール酸は、科学研究において幅広い用途があります。

類似化合物との比較

Barbituric Acid: The parent compound without the nitro group.

5-Nitroorotic Acid: Similar structure with a nitro group at the 5-position but with different functional groups on the pyrimidine ring.

5-Nitrouracil: Another pyrimidine derivative with a nitro group at the 5-position

Uniqueness: 5-Nitrobarbituric acid is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

生物活性

5-Nitrobarbituric acid (5-NBA) is a derivative of barbituric acid, which has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 5-NBA, including its pharmacological properties, interactions with other compounds, and potential therapeutic applications.

Chemical Structure and Properties

5-Nitrobarbituric acid has the chemical formula CHNO and features a nitro group at the 5-position of the barbituric acid structure. Its molecular structure allows for various interactions with biological molecules, making it a subject of interest in drug development.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that 5-NBA exhibits significant antimicrobial properties. In a study by Fahad et al. (2022), derivatives of barbituric acids, including 5-NBA, were tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The activity was attributed to the ability of 5-NBA to disrupt bacterial cell membranes and inhibit growth .

2. Antitumor Effects

5-Nitrobarbituric acid has been explored for its anticancer potential. A study demonstrated that certain derivatives of 5-NBA could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 5-NBA may serve as a lead compound for developing new anticancer agents .

3. Urease Inhibition

Barakat et al. (2020) reported that complexes formed with 5-NBA showed potent urease inhibition. Urease is an enzyme associated with various pathological conditions, including urinary tract infections and gastric ulcers. The inhibition of urease by 5-NBA complexes suggests potential therapeutic applications in treating these conditions .

Interaction with Metal Ions

The interaction between 5-NBA and metal ions has been a focus of research due to its implications in drug design. For instance, studies have shown that 5-NBA can form stable complexes with transition metals such as copper and cobalt. These metal complexes exhibit enhanced biological activities compared to the free acid, indicating that metal coordination may enhance the pharmacological effects of 5-NBA .

Spectroscopic Studies

Spectroscopic techniques have been employed to study the interactions of 5-NBA with other compounds. For example, infrared and Raman spectroscopy revealed significant shifts in vibrational modes when 5-NBA formed cocrystals with cinchona alkaloids. These shifts indicate strong interactions between the nitrobarbiturate and the alkaloids, suggesting potential applications in drug formulation and delivery systems .

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled experiment, derivatives of 5-NBA were tested against E. coli and S. aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Urease Inhibition

A series of experiments were conducted to assess the urease inhibitory activity of metal complexes derived from 5-NBA. Results showed that these complexes significantly reduced urease activity in vitro, suggesting their potential use in treating urease-related diseases.

特性

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABICJYZKIYUWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060062 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-68-2 | |

| Record name | 5-Nitrobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。